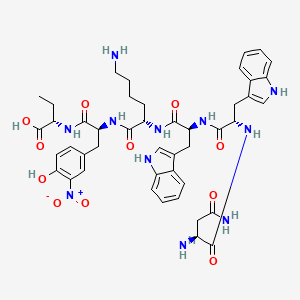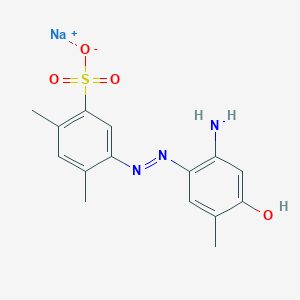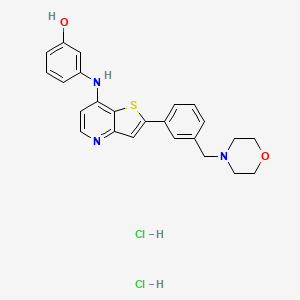
Urolinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urolinin is a linear peptidic Urotensin-II Receptor Agonist. This compound shows low nanomolar potency as well as improved metabolic stability. This compound is a hexameric UIIR agonist with an EC50 of 4.75 nM and a metabolic stability of 1319 min, 6.3-fold higher than wild-type U-II. The U-II system exhibits a remarkable potential for the development of novel therapeutic strategies, especially those related to the treatment of cardiovascular diseases.
Aplicaciones Científicas De Investigación
Metabolism and Bioactivity
Urolithins, metabolites from the gut microbiota, have been studied for their varied biological activities. Derived from polyphenols ellagitannins and ellagic acid, found in foods like pomegranates and walnuts, urolithins show promise in contributing to health benefits. Recent advances in understanding the microorganisms involved in urolithin production and the characterization of the gut microbiota associated with urolithin metabolism have been significant. Urolithins have been detected in various human fluids and tissues and hold relevance in human health (García-Villalba et al., 2022).
Role in Health and Disease
Urolithins have shown potential in impacting human health positively, especially due to their absorption being better than their precursors. The role of urolithins in human health, particularly their interindividual variability in production (metabotypes), and their relationship with health status and dysbiosis have been critically reviewed. The potential mechanisms of action of urolithins and their physiological significance are also areas of ongoing research (Tomás-Barberán et al., 2017).
Biological Activities and Therapeutic Potential
Urolithins demonstrate various biological activities, including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and antiaging properties. They are involved in several cellular mechanisms and have shown benefits in the treatment of diseases like Alzheimer's disease, type 2 diabetes mellitus, liver disease, cardiovascular disease, and various cancers. Urolithin A, in particular, has shown antiaging activity by activating mitophagy and mitochondrial biogenesis (Hasheminezhad et al., 2021).
Mitochondrial and Muscle Function
Urolithin A has been identified as a natural compound that induces mitophagy both in vitro and in vivo. It has shown promising results in prolonging normal activity during aging, including mobility and maintaining mitochondrial respiratory capacity. These findings highlight the health benefits of urolithin A and its potential application in improving mitochondrial and muscle function (Ryu et al., 2016).
Safety and Clinical Trials
Clinical trials have demonstrated that urolithin A is safe for human consumption and has a favorable safety profile. It has been bioavailable in plasma at all tested doses, and treatment with urolithin A modulated plasma acylcarnitines and skeletal muscle mitochondrial gene expression in elderly individuals. This suggests that regular oral consumption of urolithin A induces a molecular signature of improved mitochondrial and cellular health in humans (Andreux et al., 2019).
Propiedades
Fórmula molecular |
C45H55N11O11 |
|---|---|
Peso molecular |
926.001 |
Apariencia |
Solid powder |
Sinónimos |
Urolinin; nWWK-Tyr(3-NO2)-Abu.; (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





